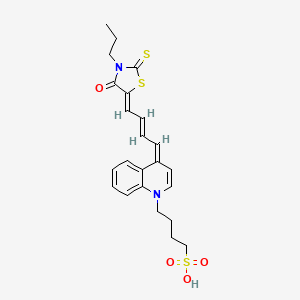
Dye xxiii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dye xxiii, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O4S3 and its molecular weight is 490.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Dye XXIII has been extensively studied for its properties and potential applications in various fields:
Photovoltaic Applications
Recent studies have investigated the use of organic dyes in dye-sensitized solar cells (DSSCs). Although not directly using this compound, the principles applied can be relevant. For instance, organic dyes like anthracene-based dyes exhibit promising light absorption characteristics crucial for improving the efficiency of DSSCs. The performance of these dyes is evaluated under different light sources, showcasing their potential in renewable energy applications .
Wastewater Treatment
This compound is frequently examined for its removal from wastewater due to its toxicological effects on aquatic life. Research indicates that nanoclay materials are effective adsorbents for removing Direct Red 23 from synthetic textile wastewater. In a study, it was found that increasing the adsorbent dose led to a significant increase in dye removal efficiency, achieving up to 99.4% removal at optimal conditions .
Table 1: Adsorption Efficiency of Nanoclay for Direct Red 23 Removal
| Adsorbent Dose (g/L) | Initial Dye Concentration (mg/L) | Dye Removal Efficiency (%) |
|---|---|---|
| 0.5 | 50 | 82.26 |
| 2 | 50 | 98.4 |
| 5 | 50 | 99.4 |
| 0.5 | 200 | 46.25 |
| 5 | 200 | 97 |
This table illustrates the relationship between adsorbent dose and dye removal efficiency, highlighting the effectiveness of nanoclay as an adsorbent.
Material Science Applications
This compound also finds applications in material science, particularly in developing colored polymers and coatings:
Polymer Dyes
The incorporation of this compound into polymer matrices has been explored for enhancing color properties in various products. Studies indicate that the dye can impart excellent color stability and fastness properties when used in conjunction with other additives .
Textile Industry
In the textile industry, this compound is commonly used for dyeing fabrics due to its vibrant red hue and compatibility with various fibers. Its application extends to both natural and synthetic textiles, where it provides long-lasting color effects.
Case Study: Textile Industry Application
A case study conducted within a textile manufacturing facility demonstrated significant improvements in dyeing processes through the optimization of dye schedules involving Direct Red 23. The study focused on minimizing waste and maximizing color yield while maintaining environmental compliance .
Environmental Impact and Degradation Studies
The environmental impact of azo dyes like this compound has prompted extensive research into their degradation mechanisms:
Advanced Oxidation Processes
Research has shown that advanced oxidation processes (AOPs) can effectively degrade Direct Red 23 in wastewater treatment settings. These processes involve the generation of hydroxyl radicals that facilitate the breakdown of complex dye structures into less harmful substances .
Table 2: Degradation Efficiency of Direct Red 23 Using AOPs
| Treatment Method | Degradation Efficiency (%) |
|---|---|
| Ozone Treatment | 85 |
| UV/Hydrogen Peroxide | 90 |
| Fenton's Reagent | 95 |
This table summarizes the effectiveness of various AOPs for degrading Direct Red 23, indicating a high potential for environmental remediation.
Propriétés
Numéro CAS |
77673-48-4 |
|---|---|
Formule moléculaire |
C23H26N2O4S3 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
4-[(4Z)-4-[(E,4Z)-4-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C23H26N2O4S3/c1-2-14-25-22(26)21(31-23(25)30)12-6-3-9-18-13-16-24(15-7-8-17-32(27,28)29)20-11-5-4-10-19(18)20/h3-6,9-13,16H,2,7-8,14-15,17H2,1H3,(H,27,28,29)/b6-3+,18-9-,21-12- |
Clé InChI |
JPYNZOOSSSFHQU-MRLUILNMSA-N |
SMILES |
CCCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCCS(=O)(=O)O)SC1=S |
SMILES isomérique |
CCCN1C(=O)/C(=C/C=C/C=C\2/C=CN(C3=CC=CC=C23)CCCCS(=O)(=O)O)/SC1=S |
SMILES canonique |
CCCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCCS(=O)(=O)O)SC1=S |
Synonymes |
(3-propylrhodanine-(5))-(1-delta-triethylammonium sulfobutyl-1,4-dihydroquinoline-(4))-tetramethinemerocyanine dye XXIII |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















